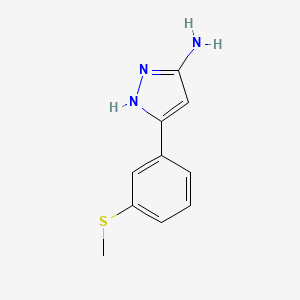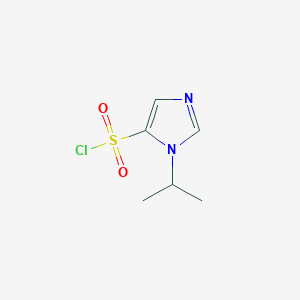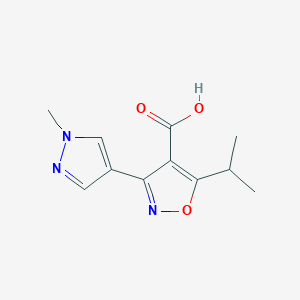
5-Bromo-2-(4-methylphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-methylphenyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position and a 4-methylphenyl group at the 2-position of the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 5-bromo-2-chlorothiazole can be reacted with 4-methylphenylboronic acid under the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(4-methylphenyl)-1,3-thiazole.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new drugs due to its ability to interact with biological targets. Research has shown that thiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It is also used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely based on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylphenyl)-1,3-thiazole: Lacks the bromine atom at the 5-position.
5-Bromo-2-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring.
5-Chloro-2-(4-methylphenyl)-1,3-thiazole: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H8BrNS |
|---|---|
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
5-bromo-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3 |
InChI-Schlüssel |
WFKKABUBVJWWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


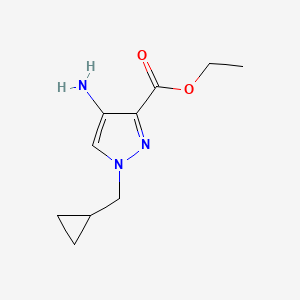
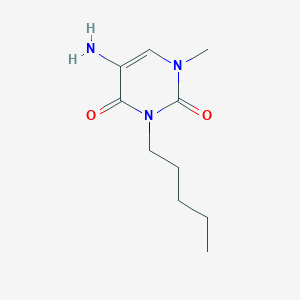
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)

